[(4-Methyl-1,3-thiazol-5-yl)methyl](pentyl)amine
Description
(4-Methyl-1,3-thiazol-5-yl)methylamine is a thiazole-derived amine compound featuring a 4-methyl-substituted thiazole core linked to a pentylamine chain. The thiazole ring, a five-membered heterocycle with sulfur and nitrogen, confers unique electronic and steric properties, influencing reactivity and biological interactions. This compound is structurally notable for its combination of lipophilic (pentyl chain) and aromatic (thiazole) moieties, which may enhance membrane permeability and target binding in pharmacological contexts.
Properties
Molecular Formula |
C10H18N2S |
|---|---|
Molecular Weight |
198.33 g/mol |
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C10H18N2S/c1-3-4-5-6-11-7-10-9(2)12-8-13-10/h8,11H,3-7H2,1-2H3 |
InChI Key |
AIMLOSRRTBCRSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=C(N=CS1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,3-thiazol-5-yl)methylamine typically involves the reaction of 4-methyl-1,3-thiazole with pentylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,3-thiazol-5-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
(4-Methyl-1,3-thiazol-5-yl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of (4-Methyl-1,3-thiazol-5-yl)methylamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. For example, thiazole derivatives have been shown to inhibit enzymes like DNA gyrase and topoisomerase, leading to antimicrobial effects .
Comparison with Similar Compounds
Electronic and Steric Effects
Physicochemical Properties
- Salt Forms : Hydrochloride salts (e.g., [3-(4-methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride ) exhibit higher aqueous solubility than free amines, critical for in vivo applications.
- Crystallinity : 5-Methyl-4-phenyl-1,3-thiazol-2-amine adopts a planar conformation stabilized by hydrogen bonding, whereas bulkier amine chains (e.g., pentyl) may disrupt crystal packing, reducing melting points.
Biological Activity
(4-Methyl-1,3-thiazol-5-yl)methylamine is a compound characterized by its thiazole ring and amine functional group, which are known to confer significant biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of (4-Methyl-1,3-thiazol-5-yl)methylamine is C_{10}H_{14}N_2S, with a molecular weight of approximately 196.31 g/mol. The thiazole moiety enhances its chemical reactivity and biological interactions, while the pentylamine side chain may improve solubility and bioactivity compared to simpler amines or thiazoles alone.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. (4-Methyl-1,3-thiazol-5-yl)methylamine may disrupt bacterial membranes or inhibit essential metabolic pathways in microorganisms. A study on related thiazole derivatives demonstrated strong antimicrobial effects against both gram-positive and gram-negative bacteria, suggesting that similar mechanisms might be applicable to (4-Methyl-1,3-thiazol-5-yl)methylamine .
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied. For instance, lipid-like thiazole derivatives have shown selective cytotoxicity against various cancer cell lines while sparing normal cells. In vitro evaluations revealed that these compounds could inhibit tumor growth effectively . Preliminary studies suggest that (4-Methyl-1,3-thiazol-5-yl)methylamine may exhibit similar properties due to its structural characteristics.
The mechanisms through which (4-Methyl-1,3-thiazol-5-yl)methylamine exerts its biological effects involve interactions with specific molecular targets. These include:
- Enzyme Inhibition : Compounds with thiazole rings have been shown to inhibit enzymes involved in critical metabolic pathways. This inhibition can lead to disrupted cellular functions in pathogens or cancer cells .
- Membrane Disruption : The compound may interact with microbial membranes, leading to increased permeability and eventual cell death.
Research Findings
A summary of relevant studies on thiazole derivatives is presented in the table below:
| Study Reference | Compound Tested | Biological Activity | Key Findings |
|---|---|---|---|
| (4-Methyl-1,3-thiazol-5-yl)methylamine | Antimicrobial | Potential to disrupt bacterial membranes | |
| Lipid-like thiazole derivatives | Anticancer | Strong selective cytotoxicity against cancer cell lines | |
| Thiazole derivatives | Enzyme inhibition | Significant inhibition of acetylcholinesterase activity |
Case Studies
Several case studies have highlighted the potential applications of thiazole-containing compounds in drug development:
- Acetylcholinesterase Inhibition : A study found that thiazole derivatives could effectively inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Anticancer Research : Investigations into lipid-like thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells while minimizing effects on healthy cells, indicating a promising therapeutic avenue for cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Methyl-1,3-thiazol-5-yl)methylamine, and how can reaction conditions be optimized?
- Methodology :
- Thiazole Ring Formation : Start with cyclization of thioamides and α-halo carbonyl compounds to form the 4-methylthiazole core. Use solvents like ethanol or acetonitrile under reflux .
- Alkylation : React the thiazole intermediate with pentylamine or a pentyl halide (e.g., pentyl bromide) in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C. Monitor progress via TLC or GC-MS .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the pure amine .
Q. How can the molecular structure of (4-Methyl-1,3-thiazol-5-yl)methylamine be unequivocally confirmed?
- Methodology :
- X-ray Crystallography : Co-crystallize the compound with a suitable counterion (e.g., HCl) and analyze the crystal lattice to determine bond angles, dihedral angles, and conformational flexibility. Compare with databases like CCDC .
- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C4 of thiazole, pentyl chain connectivity). IR spectroscopy can confirm N–H stretching in the amine group .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities (<0.5% threshold).
- Stability Studies : Perform accelerated degradation tests under heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via LC-MS to identify degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?
- Methodology :
- Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT). Validate using structural analogs to isolate target-specific effects .
- Metabolite Profiling : Use LC-HRMS to identify potential metabolites that may interfere with activity measurements. Adjust assay conditions (e.g., serum-free media) to reduce confounding factors .
Q. What strategies optimize the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?
- Methodology :
- LogP/D Calculations : Use software like MarvinSketch to predict logP (~3.5–4.5 for BBB penetration). Synthesize analogs with shorter alkyl chains or polar substituents to balance lipophilicity .
- In Vitro BBB Models : Test permeability using MDCK-MDR1 monolayers. Compare transport ratios (Papp) with reference compounds like caffeine .
Q. How does the pentyl chain influence receptor binding affinity, and can molecular docking guide structural modifications?
- Methodology :
- Docking Simulations : Use AutoDock Vina with crystal structures of target receptors (e.g., dopamine D3 receptor). Analyze hydrophobic interactions between the pentyl chain and receptor pockets .
- SAR Studies : Synthesize analogs with branched or cyclic alkyl chains. Test binding affinity via SPR or radioligand displacement assays .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., enzymes in thiazole biosynthesis pathways). Assess rescue of phenotype upon compound treatment .
- Thermal Shift Assays : Measure protein thermal stability shifts in the presence of the compound to confirm direct target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
